Heptadecanoic acid, 1,1',1''-(1,2,3-propanetriyl-1,1,2,3,3-d5) ester

Vue d'ensemble

Description

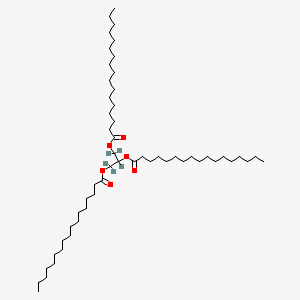

1,2,3-Triheptadecanoyl glycerol-d5 is intended for use as an internal standard for the quantification of 1,2,3-triheptadecanoyl glycerol by GC- or LC-MS. 1,2,3-Triheptadecanoyl glycerol is a triacylglycerol that contains heptadecanoic acid at the sn-1, sn-2, and sn-3 positions.

Mécanisme D'action

Mode of Action

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Biochemical Pathways

It’s known that the incorporation of deuterium (a stable isotope of hydrogen) into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .

Pharmacokinetics

The impact of deuterium substitution on the pharmacokinetics of pharmaceuticals has been studied .

Analyse Biochimique

Biochemical Properties

It is known that the compound is rapidly taken up by cells and metabolized . The incorporation of Triheptadecanoin-d5 into cellular lipids can increase the proportions of certain fatty acids and reduce the proportion of total monounsaturated fatty acids

Cellular Effects

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs , which may influence cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Triheptadecanoin-d5 may exert its effects at the molecular level through interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs , which may influence the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs , which may influence the compound’s effects at different dosages.

Metabolic Pathways

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs , which may influence the compound’s interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels.

Transport and Distribution

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs , which may influence the compound’s interactions with transporters or binding proteins and effects on its localization or accumulation.

Subcellular Localization

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs , which may influence the compound’s targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Activité Biologique

Heptadecanoic acid, also known as margaric acid, is a saturated fatty acid with a 17-carbon chain. The specific compound "Heptadecanoic acid, 1,1',1''-(1,2,3-propanetriyl-1,1,2,3,3-d5) ester" represents a modified form of heptadecanoic acid where the esterification process involves a triol (glycerol) and deuterated propanetriol. This article explores the biological activity of this compound based on various research findings.

- Molecular Formula : CHO

- Molecular Weight : 348.53 g/mol

- CAS Number : Not explicitly listed but relates to heptadecanoic acid derivatives.

Biological Activity

The biological activity of heptadecanoic acid and its esters has been studied in various contexts:

- Antimicrobial Properties : Research indicates that fatty acids, including heptadecanoic acid esters, exhibit antimicrobial activity against various pathogens. For instance, studies have shown that long-chain fatty acids can disrupt microbial membranes and inhibit growth .

- Metabolic Effects : Heptadecanoic acid is involved in lipid metabolism and has been associated with beneficial effects on lipid profiles in animal studies. It may help reduce triglyceride levels and improve overall metabolic health .

- Potential Anti-inflammatory Effects : Some studies suggest that fatty acids can modulate inflammatory responses. Heptadecanoic acid may play a role in reducing inflammation through mechanisms involving the modulation of cytokine production .

Case Study 1: Antimicrobial Activity

A study conducted on various fatty acids demonstrated that heptadecanoic acid exhibited significant antimicrobial properties against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes .

Case Study 2: Lipid Metabolism

In an animal model investigating dietary impacts on lipid metabolism, supplementation with heptadecanoic acid resulted in a marked decrease in serum triglycerides and LDL cholesterol levels. This suggests its potential as a dietary supplement for cardiovascular health .

Research Findings Summary

Applications De Recherche Scientifique

Biochemical Research

Heptadecanoic acid esters are utilized in biochemical studies to understand lipid metabolism and fatty acid profiles in various organisms. The compound serves as a model for studying the behavior of long-chain fatty acids in biological systems. For instance:

- Lipid Metabolism Studies : Research has shown that heptadecanoic acid can influence lipid profiles and metabolic pathways in organisms such as Schizochytrium sp., a marine microalga known for its high lipid content. The identification of heptadecanoic acid among other fatty acids can provide insights into the lipid composition necessary for optimal growth conditions in these organisms .

Pharmaceutical Applications

The unique structure of heptadecanoic acid esters makes them suitable candidates for pharmaceutical applications:

- Drug Delivery Systems : Due to their lipophilic nature, heptadecanoic acid esters can be utilized in drug formulation and delivery systems. They can enhance the solubility and bioavailability of hydrophobic drugs. Research indicates that fatty acid esters can improve the pharmacokinetics of certain therapeutic agents by facilitating their absorption and distribution within the body .

Nutritional Science

Heptadecanoic acid has been studied for its potential health benefits:

- Dietary Fatty Acids : As a component of dietary fats, heptadecanoic acid may play a role in cardiovascular health and metabolic processes. Its presence in certain food sources could contribute to the overall fatty acid profile beneficial for human health. Studies have suggested that specific fatty acids can modulate cholesterol levels and inflammatory responses .

Industrial Applications

The industrial sector also sees applications for heptadecanoic acid esters:

- Cosmetic Formulations : Heptadecanoic acid is employed in cosmetic formulations due to its emollient properties. It can enhance skin hydration and improve the texture of creams and lotions. The compound's stability and compatibility with other ingredients make it a valuable addition to personal care products .

Analytical Chemistry

In analytical chemistry, heptadecanoic acid esters are used as standards for various analytical techniques:

- Gas Chromatography (GC) : Heptadecanoic acid can be used as a reference standard in GC analyses to identify and quantify fatty acids in complex mixtures. Its distinct retention time aids in the accurate profiling of lipid compositions in biological samples .

Case Studies and Research Findings

The following table summarizes notable findings from recent studies involving heptadecanoic acid esters:

Propriétés

IUPAC Name |

[1,1,2,3,3-pentadeuterio-2,3-di(heptadecanoyloxy)propyl] heptadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h51H,4-50H2,1-3H3/i49D2,50D2,51D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFWDBGUSMGXPI-XHHSIMFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H104O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

854.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.